N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide
Description
This compound (CAS: 1040662-80-3; ChemMenu ID: CM643483) is a triazolo[4,3-b]pyridazine derivative featuring a benzamide moiety linked via an ethoxyethyl chain. The core structure includes a 1,2,4-triazolo[4,3-b]pyridazine scaffold substituted with a 2-methoxyphenyl group at position 3 and a 3-methylbenzamide group at position 5. This molecular architecture is designed to enhance binding affinity and selectivity toward biological targets, particularly enzymes or receptors where the triazolo-pyridazine core is recognized for its heterocyclic bioactivity .
Properties
IUPAC Name |
N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-6-5-7-16(14-15)22(28)23-12-13-30-20-11-10-19-24-25-21(27(19)26-20)17-8-3-4-9-18(17)29-2/h3-11,14H,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHBSAJJSPOXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide, is a derivative of the triazolothiadiazine class. Triazolothiadiazines are known to interact with a variety of enzymes and receptors in the biological system. Specifically, some derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions. Therefore, it’s plausible that the primary targets of this compound could be the EGFR and PARP-1 proteins.
Mode of Action
The compound likely interacts with its targets (EGFR and PARP-1) through hydrogen bond accepting and donating characteristics. This allows it to make specific interactions with different target receptors. The exact mode of interaction and the resulting changes would require further experimental investigation.
Biochemical Pathways
The compound’s interaction with EGFR and PARP-1 suggests that it may affect pathways related to cell proliferation and DNA repair. EGFR is involved in cell growth and proliferation, while PARP-1 plays a crucial role in DNA repair. Therefore, inhibition of these proteins could lead to reduced cell proliferation and impaired DNA repair, which could be beneficial in the context of cancer treatment.
Pharmacokinetics
Triazolothiadiazine derivatives have been subjected to in silico pharmacokinetic and molecular modeling studies. These studies can provide insights into the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability. Further experimental studies would be needed to confirm these properties for this specific compound.
Result of Action
The compound’s action on EGFR and PARP-1 could result in molecular and cellular effects such as reduced cell proliferation and impaired DNA repair. This could lead to cell death, particularly in cancer cells that rely heavily on these pathways for survival. Some triazolothiadiazine derivatives have shown promising cytotoxic activities against cancer cells.
Biological Activity
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 285.31 g/mol. Its structure features a triazole ring fused with a pyridazine derivative, which is significant for its biological activity.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole scaffold have demonstrated notable antimicrobial properties. For instance:
- Antibacterial Activity : Various derivatives of triazoles have been shown to possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. In studies, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazole derivatives have also been effective against fungal strains like Candida albicans, with MIC values significantly lower than traditional antifungal agents .
Anticancer Activity
The triazole moiety has been linked to anticancer properties through mechanisms involving inhibition of key enzymes in cancer metabolism:
- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit methionine aminopeptidases (MetAPs), which are implicated in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and adjacent aromatic systems significantly influence biological activity:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances the antimicrobial efficacy of triazole derivatives by improving their interaction with target proteins .
- Hybridization : Compounds that incorporate multiple pharmacophores have shown synergistic effects in biological assays, suggesting that hybrid structures could lead to improved therapeutic profiles .
Case Studies
Several studies have focused on compounds structurally similar to this compound:
- Study on Antimicrobial Effects : A series of synthesized triazole derivatives were tested against a panel of bacterial strains. The most potent compound exhibited an MIC of 0.5 μg/mL against A. flavus .
- Anticancer Evaluation : Research demonstrated that triazole-containing compounds inhibited the proliferation of cancer cell lines through MetAP inhibition. The IC50 values were significantly lower compared to traditional chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety exhibit promising anticancer properties. For instance, derivatives of this structure have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. In a study involving new derivatives of [1,2,4]triazolo[4,3-c]quinazolines, compounds demonstrated significant cytotoxic activity against various cancer cell lines with IC50 values ranging from 2.44 to 9.43 µM .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| [1,2,4]triazolo[4,3-c]quinazoline Derivative | 2.44 | HCT-116 |
| [1,2,4]triazolo[4,3-c]quinazoline Derivative | 9.43 | HepG-2 |
Pharmacology
Mechanism of Action
The mechanism by which N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide exerts its effects may involve interaction with DNA and inhibition of topoisomerase activities. The structural similarity to known intercalators suggests that it may bind to DNA grooves and disrupt replication processes .
Case Study: Topoisomerase Inhibition
In a comparative study on various triazole derivatives as topoisomerase inhibitors, it was found that modifications in the side chains significantly influenced binding affinity and inhibitory potency. The introduction of hydrophobic groups enhanced the interaction with the enzyme's active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzamide/Sulfonamide Substituents
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide ():
- Structure : Substituted with a 6-methyl group on the triazolo-pyridazine core and a benzamide group at position 3.
- Activity : Exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus).
- Key Difference : Lacks the 2-methoxyphenyl and ethoxyethyl linker, resulting in reduced solubility compared to the target compound .
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide ():
- Structure : Incorporates a pyridinyl-triazolo-pyridazine core with a thiazine-acetamide side chain.
- Activity : Demonstrated improved metabolic stability in hepatic microsome assays due to the thiazine moiety.
- Key Difference : The thiazine group enhances pharmacokinetic properties but may reduce CNS penetration compared to the target compound’s ethoxyethyl-benzamide chain .
Triazolo[4,3-b]pyridazine Derivatives as BRD4 Bromodomain Inhibitors ()
- Key Insights :
PEF(S) Binders with Triazolo-Pyridazine Cores ()
Derivatives with Varied Alkyl/Aryl Substituents
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) (): Structure: Methyl-substituted triazolo-pyridazine with an acetamide group. Key Difference: The absence of a methoxyphenyl group limits its utility in targets requiring aromatic stacking interactions .
Data Table: Comparative Properties of Selected Analogues
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [1,2,4]triazolo[4,3-b]pyridazine derivatives like this compound?
- Methodological Answer : The synthesis typically involves cyclization of hydrazinylpyridazine intermediates with electrophilic agents. For example, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine can be synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate . Key steps include:
- Cyclization : Reacting hydrazinyl precursors with carbonyl equivalents to form the triazole ring.
- Functionalization : Substituting chlorine with alkoxy groups (e.g., using 2-ethoxyethanol under basic conditions).
- Coupling : Introducing benzamide moieties via nucleophilic aromatic substitution or amidation .
Q. How should researchers handle stability and storage of this compound in laboratory settings?
- Methodological Answer : Based on analogous triazolo-pyridazines:
- Stability : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use gloveboxes for moisture-sensitive intermediates. Avoid prolonged exposure to light, as methoxy and benzamide groups may degrade under UV .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C-NMR to confirm regiochemistry of the triazole ring and substituent positions (e.g., methoxy vs. methylbenzamide groups) .
- HRMS : Validate molecular weight and fragmentation patterns, especially for intermediates with labile groups like chloro or ethoxy .
- FTIR : Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole ring formation be addressed during synthesis?
- Methodological Answer : Regioselectivity depends on the electrophile and reaction conditions:
- Cyclization Agents : Diethyl ethoxymethylenemalonate favors the [1,2,4]triazolo[4,3-b]pyridazine core, while triethyl orthoacetate may yield methyl-substituted variants .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during hydrazine coupling .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield amines during cyclization .
Q. How do conflicting toxicity profiles in safety data sheets (e.g., GHS classifications) impact experimental design?
- Methodological Answer :
- Reconciliation : Cross-reference hazard data from multiple sources. For example, lists acute oral toxicity (OSHA HCS), while reports "no known hazard" for a similar compound. Validate via:
- In Silico Models : Use tools like ADMET Predictor™ to estimate toxicity.
- Empirical Testing : Conduct Ames tests for mutagenicity or zebrafish embryo assays for acute toxicity .
- Safety Protocols : Default to stricter precautions (e.g., full PPE, fume hoods) if discrepancies exist .
Q. What strategies optimize the compound’s bioavailability in pharmacological studies?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce trifluoromethyl groups (as in ) to enhance membrane permeability.
- Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl or phosphate esters.
- Solubility Enhancers : Use co-solvents (DMSO/PEG) or nanoformulations for in vivo assays .
Q. How can contradictory biological activity data across similar triazolo-pyridazines be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. methylbenzamide) and assay against target enzymes (e.g., kinases).
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Metabolite Screening : Use LC-MS to identify active metabolites that may explain discrepancies .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculations) using software like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values, especially with low replicates.
- ANOVA with Tukey’s Test : Compare efficacy across derivatives (e.g., methyl vs. trifluoromethyl analogs) .
Q. How should researchers design controls to assess off-target effects in kinase inhibition assays?
- Methodological Answer :
- Positive Controls : Use staurosporine (pan-kinase inhibitor) and selective inhibitors (e.g., imatinib for Abl kinase).
- Negative Controls : Include DMSO vehicle and scrambled peptide substrates.
- Counter-Screens : Test against unrelated enzymes (e.g., phosphatases) to confirm specificity .
Tables for Key Data
Table 1 : Comparison of Synthetic Routes for Triazolo-Pyridazine Derivatives
Table 2 : Hazard Profile Comparison for Analogous Compounds
| Compound | GHS Classification | Key Precautions | Source |
|---|---|---|---|
| 2-[[3-(4-Methoxyphenyl)-...]ethanamine | Acute Toxicity (Oral), Skin Irritation | PPE, ventilation required | |
| 6-Chloro-7-cyclobutyl-...pyridazine | No known hazard | Standard lab practices |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
